molecular formula C16H19ClN2O4 B2391959 (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide CAS No. 940808-11-7

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Cat. No. B2391959
CAS RN: 940808-11-7
M. Wt: 338.79
InChI Key: FVQNZDZOHJEBCJ-UHFFFAOYSA-N
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Description

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as AG-205, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties. AG-205 has shown promising results in various studies, and its potential applications in scientific research are being explored.

Mechanism of Action

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide exerts its effects through the modification of cysteine residues in proteins. It covalently binds to cysteine residues in the active sites of proteins, leading to the activation or inhibition of their functions. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to activate the transcription factor Nrf2, which is involved in the regulation of genes related to antioxidant defense and cytoprotection. This activation leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has also been shown to promote cell survival by inhibiting apoptosis and promoting autophagy. Additionally, (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to reduce oxidative stress by upregulating antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1.

Advantages and Limitations for Lab Experiments

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is also stable and can be stored for long periods without degradation. Additionally, (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to be effective in various cell types and animal models, indicating its potential broad applicability. However, the limitations of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of treatment for (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide.

Future Directions

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has shown promising results in various scientific research fields, and several future directions can be explored. Firstly, the potential applications of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide in cancer treatment can be further explored. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, and its potential as a chemotherapeutic agent can be investigated. Secondly, the effects of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease can be studied. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to have neuroprotective effects, and its potential as a therapeutic agent for these diseases can be explored. Lastly, the development of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide analogs with improved efficacy and reduced toxicity can be investigated. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide analogs with modifications in their chemical structure can be synthesized and tested for their potential applications.
Conclusion
In conclusion, (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research. Its anti-inflammatory and cytoprotective properties have made it a promising candidate for the treatment of several diseases. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide exerts its effects through the modification of cysteine residues in proteins, leading to the activation or inhibition of their functions. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has several advantages for lab experiments, but its potential toxicity and off-target effects must be considered. The future directions for (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide research include its potential applications in cancer treatment, neurodegenerative disorders, and the development of analogs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves the reaction between 3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid and N-(3-methoxypropyl)cyanamide. The reaction is catalyzed by triethylamine and dimethylformamide, and the product is purified through column chromatography. The yield of the synthesis process is approximately 50%, and the purity of the final product is above 95%.

Scientific Research Applications

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been extensively studied for its potential applications in various scientific research fields. Its anti-inflammatory and cytoprotective properties have made it a promising candidate for the treatment of several diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of various genes related to inflammation and cell survival. This inhibition leads to the reduction of inflammation and the promotion of cell survival.

properties

IUPAC Name

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-13(17)15(23-3)14(9-11)22-2/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQNZDZOHJEBCJ-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C(=C1)Cl)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

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